Methyl 5-thioxo-L-prolinate
Description
Significance of L-Proline Derivatives in Organic and Medicinal Chemistry
L-proline and its derivatives are of paramount importance in the fields of organic and medicinal chemistry. nih.govresearchgate.net The unique cyclic structure of proline, which contains a secondary amine, restricts the conformational flexibility of the peptide chain and influences protein folding. nih.govsigmaaldrich.com This inherent structural constraint has been exploited in various applications.
In organic synthesis, L-proline itself is a highly effective and environmentally friendly organocatalyst. nih.govresearchgate.net It can act as a bifunctional catalyst, utilizing its amine group as a Lewis base and its carboxylic acid group as a Brønsted acid to facilitate a wide range of asymmetric reactions. nih.govresearchgate.net These include aldol (B89426) condensations, Mannich reactions, and Michael additions, which are fundamental for constructing complex molecular architectures. nih.govthieme-connect.com
In medicinal chemistry, proline derivatives are integral to the design of novel therapeutics. nih.gov They are used to create conformationally restricted peptide mimics, which can lead to enhanced stability and improved binding to biological targets. nih.gov For instance, proline analogs have been incorporated into molecules targeting a variety of conditions, including fibrotic diseases, cancer, and viral infections. sigmaaldrich.com Furthermore, derivatives of L-proline serve as crucial intermediates in the synthesis of a wide array of biologically active heterocyclic compounds. nih.govresearchgate.net
Overview of Thioxo-Substituted Heterocycles in Drug Discovery and Development
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern drug design, with a majority of pharmaceuticals containing a heterocyclic fragment. mdpi.comresearchgate.net The introduction of a thioxo group (C=S) into these rings, creating thioxo-substituted heterocycles, can significantly modulate the physicochemical and biological properties of a molecule. mdpi.comtandfonline.com
The replacement of a carbonyl (C=O) group with a thioxo group can alter a compound's lipophilicity, polarity, and hydrogen bonding capacity. researchgate.netmdpi.com These changes can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective drugs. mdpi.com Thioxo-substituted heterocycles have been investigated for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comresearchgate.nettandfonline.com For example, compounds containing a 2-thioxo-1,3-thiazolidin-4-one (rhodanine) core have been identified as potent inhibitors of various enzymes, highlighting the therapeutic potential of this structural motif. growingscience.commdpi.com
Research Landscape of Methyl 5-thioxo-L-prolinate: Current Status and Emerging Directions
The current research landscape for this compound itself is still emerging, with much of its potential lying in its utility as a specialized building block. While extensive research exists for L-proline derivatives and thioxo-heterocycles in general, studies focusing specifically on this compound are less common.
However, existing research points to its role as a key intermediate. For example, the related compound, 5-thioxo-L-proline, is a known chemical entity. chemsrc.com The synthesis of various thioxo-pyrimidines and other complex heterocyclic systems often involves starting materials with similar structural features, suggesting the potential of this compound in constructing novel chemical libraries for drug screening. researchgate.netjapsonline.comresearchgate.net
Emerging directions for research will likely focus on leveraging the unique reactivity of the thioxo-lactam functionality within the this compound scaffold. This could involve its use in multicomponent reactions to rapidly generate molecular diversity or as a precursor for more complex, sulfur-containing proline analogs. japsonline.com As the demand for novel heterocyclic compounds in drug discovery continues to grow, the exploration of specialized synthons like this compound is expected to increase, paving the way for the development of new therapeutic agents and research tools.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-5-sulfanylidenepyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)4-2-3-5(10)7-4/h4H,2-3H2,1H3,(H,7,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFWMHPTDPFIT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234346 | |
| Record name | Methyl 5-thioxo-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85178-37-6 | |
| Record name | 5-Thioxo-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85178-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-thioxo-L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085178376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-thioxo-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-thioxo-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.140 | |
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Synthetic Strategies and Advanced Methodologies for Methyl 5 Thioxo L Prolinate and Its Analogues
Synthesis from 5-oxo-L-proline Precursors
The most direct synthetic route to methyl 5-thioxo-L-prolinate originates from its oxygen-containing precursor, methyl 5-oxo-L-prolinate, which is itself derived from 5-oxo-L-proline (also known as L-pyroglutamic acid). This transformation is centered on the thionation of the lactam carbonyl group.
Thionation Reactions Utilizing Phosphorous-Based Reagents
The conversion of a carbonyl group to a thiocarbonyl group is effectively carried out using phosphorus-based thionating agents. researchgate.net For the thionation of amides and lactams, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely recognized and mild reagent. nih.govorganic-chemistry.org The reaction mechanism involves a Wittig-like cycloreversion of a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond. organic-chemistry.org
Another powerful reagent for this purpose is phosphorus pentasulfide (P₄S₁₀). researchgate.netresearchgate.net While reactions with P₄S₁₀ may require higher temperatures compared to Lawesson's reagent, it is a versatile and effective option for thionating a range of carbonyl compounds, including lactams. organic-chemistry.orgresearchgate.net Additives can be used to modify the reactivity of P₄S₁₀; for instance, a combination of P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO) efficiently converts lactams to their corresponding thiolactams, often with yields comparable or superior to those obtained with Lawesson's reagent. audreyli.comnih.gov
Optimization of Thionation Reaction Conditions
The success of the thionation reaction heavily relies on the optimization of conditions such as solvent, temperature, and reaction time. ingentaconnect.com High-boiling aromatic solvents like toluene (B28343) and xylene are commonly used to facilitate the required reaction temperatures. researchgate.netmdpi.com The reaction rate for lactams is generally faster than for esters. nih.govorganic-chemistry.org For instance, thionation of bicyclic β-lactams with Lawesson's reagent has been shown to be sensitive to reaction conditions, requiring elevated temperatures (90-100°C) and specific reagent stoichiometry for good yields. arkat-usa.org The use of P₄S₁₀ often requires refluxing in solvents like dioxane, benzene (B151609), or toluene. researchgate.netingentaconnect.com An Al2O3-supported P₄S₁₀ reagent has been shown to effectively thionate amides in refluxing dioxane with yields ranging from 62–93%. ingentaconnect.com
Below is an interactive data table summarizing typical conditions for thionation reactions.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Lawesson's Reagent | Toluene | 90–110 | 2–6 | 70–98 arkat-usa.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Dioxane | ~101 (Reflux) | 1–6.5 | 62–93 ingentaconnect.com |
| P₄S₁₀ / HMDO | Toluene/Xylene | Reflux | Varies | Comparable to LR audreyli.comnih.gov |
Note: Yields and conditions are substrate-dependent and may vary.
Multicomponent Reaction (MCR) Approaches for Thioxo-Containing Heterocycles
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical strategy for synthesizing complex heterocycles, including those with thioxo groups. tandfonline.com
L-Proline Catalyzed Condensations in Heterocyclic Synthesis
The naturally occurring amino acid L-proline has emerged as a highly effective and environmentally friendly organocatalyst for numerous organic transformations, including MCRs. mdpi.commdpi.com It can catalyze the synthesis of various heterocyclic scaffolds under mild conditions. rsc.orgajgreenchem.comrsc.org For example, L-proline has been used to catalyze the MCR of aldehydes, malononitrile, and active methylene (B1212753) compounds to produce pyran and thiopyran derivatives stereospecifically. mdpi.com The catalytic mechanism often involves L-proline forming a stable enamine or iminium ion intermediate with a carbonyl substrate, which activates it for subsequent reactions. This strategy is valuable for creating diverse heterocyclic libraries.
Metal-Catalyzed Coupling Reactions Incorporating Thioxo Moieties
Transition-metal catalysis provides powerful methods for constructing heterocycles. sioc-journal.cnrsc.org These methods can be adapted to incorporate sulfur-containing moieties. While direct metal-catalyzed synthesis of thiolactams is a specific area, broader principles of C-S bond formation are well-established. For instance, copper-catalyzed Ullmann-type coupling reactions can form C-S bonds, and a CuI/L-proline system has been used to couple aryl iodides with thiourea, a source of sulfur. beilstein-journals.org Palladium-catalyzed reactions are also central to heterocyclic synthesis. sioc-journal.cn One could envision a metal-catalyzed sequence where a linear substrate is cyclized or a pre-formed ring is functionalized to install the thioxo group. chim.it
Green Chemistry Principles in Synthetic Protocols
Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. nih.gov The use of L-proline as a biodegradable, non-toxic, and naturally occurring organocatalyst aligns perfectly with these principles. mdpi.comwordpress.com MCRs are inherently green as they often exhibit high atom economy, reduce the number of synthetic steps, and minimize waste from intermediate purification. tandfonline.com Furthermore, many L-proline catalyzed reactions can be performed in environmentally benign solvents like water or ethanol (B145695), or even under solvent-free conditions, further enhancing their green credentials. mdpi.comrsc.orgnih.gov
The table below highlights the application of green chemistry principles in the discussed synthetic strategies.
| Green Chemistry Principle | Application in Synthetic Protocols |
| Use of Catalysis | L-proline is an efficient, non-toxic, and recyclable organocatalyst. mdpi.comwordpress.com |
| Atom Economy | Multicomponent reactions (MCRs) maximize the incorporation of reactant atoms into the final product. tandfonline.com |
| Use of Safer Solvents | Many L-proline catalyzed MCRs can be conducted in water, ethanol, or under solvent-free conditions. rsc.orgnih.govnih.gov |
| Use of Renewable Feedstocks | L-proline is a naturally occurring amino acid, a renewable resource. wordpress.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with a thioxo group. The primary advantages of microwave irradiation include significantly reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govmdpi.com
For instance, a one-pot, microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates has been developed. This method utilizes a three-component condensation of benzaldehyde (B42025) derivatives, methyl cyanoacetate, and thiobarbituric acid in water, achieving high yields (78-94%) in a short reaction time (3-6 minutes) without the need for a catalyst. nih.gov Similarly, the synthesis of various thiazolopyrimidine and thiazolodipyrimidine derivatives has been shown to be more efficient under microwave conditions, with yield increases of 17-23% and drastically reduced reaction times. mdpi.com
The synthesis of pyrazolo[3,4-b]pyridine derivatives has also been achieved with improved yields and shorter reaction times using microwave assistance compared to conventional heating. beilstein-journals.org Furthermore, microwave irradiation has been employed in the synthesis of pyrazolo[3,4-e]indolizines and pyrazolo[1,5-a]pyrimidines, demonstrating its broad applicability in the synthesis of nitrogen-containing heterocycles. beilstein-journals.org
| Compound Class | Reactants | Conditions | Yield (%) | Reaction Time | Reference |
| Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates | Benzaldehyde derivatives, methyl cyanoacetate, thio-barbituric acid | Microwave, Water | 78-94 | 3-6 min | nih.gov |
| Thiazolopyrimidine and Thiazolodipyrimidine derivatives | Various precursors | Microwave | 17-23% increase | Significantly reduced | mdpi.com |
| Pyrazolo[3,4-b]pyridine derivatives | β-ketonitriles, 5-aminopyrazole, anisaldehyde | Microwave, Acetic acid | Improved | Shorter | beilstein-journals.org |
| Pyrazolo[3,4-e]indolizines | 5-aminopyrazoles, cyclic 1,3-diones, arylglyoxals | Microwave, DMSO, Triethylamine | High | Not specified | beilstein-journals.org |
| Pyrazolo[1,5-a]pyrimidine derivatives | 5-aminopyrazole, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Microwave, Ethanol | High | Shorter | beilstein-journals.org |
Aqueous and Solvent-Free Reaction Media
In line with the principles of green chemistry, the use of aqueous and solvent-free reaction media has gained considerable attention in organic synthesis. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. researchgate.netias.ac.in Solvent-free reactions, on the other hand, minimize waste and can lead to simpler work-up procedures. mdpi.comresearchgate.net
The synthesis of pyrano[2,3-d]pyrimidinones has been successfully carried out in aqueous ethanol using L-proline as a catalyst. researchgate.net This method offers the advantages of an environmentally benign solvent system and a neutral, bifunctional catalyst. Similarly, the aldol (B89426) reaction of N-substituted rhodanines with aromatic aldehydes has been developed in water at room temperature without the need for a catalyst, affording the products in good to high yields. ias.ac.in
Solvent-free conditions have been employed for the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones, where the reaction proceeds at room temperature in the presence of a nanocatalyst. mdpi.com This approach offers short reaction times, good yields, and easy purification. The combination of water and ethanol has also been recognized as a green solvent system for organic transformations. nih.gov
| Product | Reactants | Conditions | Catalyst | Yield | Reference |
| Pyrano[2,3-d]pyrimidinones | Aromatic aldehydes, malononitrile, barbituric/thiobarbituric acid | Aqueous ethanol, Room temperature | L-proline | Good | researchgate.net |
| Aldol adducts of N-substituted rhodanines | N-substituted rhodanines, aromatic aldehydes | Water, Room temperature | Catalyst-free | Good to High | ias.ac.in |
| 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones | Substituted aryl aldehydes, dimedone, thiourea | Solvent-free, Room temperature | Nanocatalyst | Moderate to Good | mdpi.com |
| 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo researchgate.netdntb.gov.uachromeno[2,3-d]pyrimidine-4,6,11(5H)-triones | Barbituric acids, aldehydes, 2-hydroxy-1,4-naphthoquinone | Aqueous ethanol (1:1 v/v), Room temperature | Catalyst-free | Not specified | nih.gov |
Ionic Liquid Catalysis and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to traditional volatile organic compounds (VOCs) in chemical synthesis. researchgate.net These solvents are characterized by their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.netekb.egmdpi.com DESs, in particular, are attractive due to their low cost, ease of preparation, biodegradability, and low toxicity. researchgate.netresearchgate.net
DESs can act as both solvents and catalysts in organic reactions. For example, an oxalic acid and proline-based DES has been used as an effective catalyst and reaction medium for the one-pot synthesis of 13-aryl-13H-benzo[g]benzothiazolo[2,3-b]quinazoline-5,14-diones under microwave irradiation. researchgate.net This method offers several advantages, including easy work-up, short reaction times, and recyclability of the DES. researchgate.net
ILs and DESs have been utilized in the synthesis of various organosulfur compounds and cobalt-based catalysts for water splitting. researchgate.netmdpi.com The designability of these solvents allows them to participate in reactions as reactants, providing heteroatoms and simplifying the preparation of complex molecules. mdpi.com
Nanocatalyst Applications in Thioxo Compound Synthesis
The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. mdpi.comrsc.org Nanocatalysts can be easily separated from the reaction mixture and reused, making them a cost-effective and environmentally friendly option. mdpi.com
In the context of thioxo compound synthesis, nanocatalysts have been employed to improve reaction efficiency and promote green chemistry principles. For example, zinc ferrite (B1171679) nanocatalysts have been used for the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones under solvent-free conditions. mdpi.com This method provides moderate-to-good yields with reduced reaction times. mdpi.com
Titanium dioxide nanoparticles (TiO2-NPs) have been utilized as a catalyst in the Biginelli synthesis of 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile. nih.gov This multi-component reaction is described as safe, eco-friendly, and time-saving. nih.gov Copper(II)-complex functionalized magnetite nanoparticles have also been reported as a highly efficient nanocatalyst for the synthesis of 5-arylidenthiazolidine-2,4-diones and 5-arylidene-2-thioxothiazolidinones. dntb.gov.ua
| Nanocatalyst | Application | Advantages | Reference |
| Zinc ferrite | Synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones | Solvent-free, reduced reaction time, easy recovery and reuse | mdpi.com |
| TiO2-NPs | Biginelli synthesis of 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile | Eco-friendly, time-saving, non-toxic | nih.gov |
| Copper(II)-complex functionalized magnetite nanoparticles | Synthesis of 5-arylidenthiazolidine-2,4-diones and 5-arylidene-2-thioxothiazolidinones | High efficiency | dntb.gov.ua |
Stereoselective Synthesis and Chiral Control in this compound Derivatives
The stereoselective synthesis of proline derivatives is of great importance due to their presence in numerous biologically active molecules and their use as chiral auxiliaries. Several strategies have been developed to control the stereochemistry at the α-position of proline, including diastereoselective alkylations and 1,3-dipolar cycloadditions. nih.gov
The alkylation of enolates derived from N-protected L-proline esters is a common approach. The diastereoselectivity of this reaction can be influenced by the choice of N-protecting group and the alkylating agent. nih.gov For example, the alkylation of enolates from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied to understand the factors controlling the stereochemical outcome. nih.gov
Another powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov Chiral catalysts can be employed in these reactions to achieve high levels of enantioselectivity. nih.gov Furthermore, the stereoselective synthesis of either trans- or cis-3,5-disubstituted pyrazolidines has been achieved through Pd-catalyzed carboamination reactions, where stereocontrol is modulated by the N-substituent on the hydrazine (B178648) substrate. researchgate.net
Derivatization Strategies for this compound
Derivatization is a crucial strategy for modifying the properties of a lead compound and for preparing analytical standards. For this compound, derivatization can be targeted at the nitrogen and sulfur atoms to generate a library of analogues with potentially diverse biological activities.
The synthesis of N-acyl derivatives of amino acids is a well-established transformation. researchgate.net For this compound, N-acylation can be achieved by reacting the secondary amine with various acylating agents such as acid chlorides or anhydrides. To promote the N-acylation in coupling reactions, catalysts like Et3N can be used in the presence of coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net
S-alkylation of the thiono group in this compound can be accomplished using various alkylating agents. For instance, in the synthesis of pyrimidine (B1678525) carbonitrile derivatives, methyl iodide was used for alkylation. nih.gov Phase-transfer catalysis (PTC) is another effective method for alkylation, as demonstrated in the synthesis of N,N-symmetrically disubstituted 5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-diones, where an alkylating agent was used with K2CO3 as a base in dimethylformamide. researchgate.net These derivatization strategies allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships.
Formation of Pseudodipeptides Incorporating this compound
The incorporation of this compound (Top-OMe) into peptide structures to form pseudodipeptides represents a significant area of research in medicinal chemistry and drug design. These modified dipeptides, which contain a thioamide bond, often exhibit unique conformational properties and altered biological activities compared to their natural oxygen-containing counterparts. The synthesis of such pseudodipeptides typically involves the coupling of an N-protected amino acid with the amino group of this compound.
A notable example of such a pseudodipeptide is N-(tert-butoxycarbonyl)-L-phenylalanyl-5-thioxo-L-proline methyl ester (Boc-L-Phe-Top-OCH₃). The synthesis of this and similar pseudodipeptides generally follows established protocols of peptide chemistry, utilizing various coupling reagents to facilitate the formation of the amide bond between the N-protected amino acid and the thioxoproline ester.
The general synthetic approach involves the reaction of an N-protected amino acid, such as Boc-L-phenylalanine, with this compound. This reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), in the presence of a coupling agent and a base. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or aminium/uronium reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. peptide.comsigmaaldrich.comiris-biotech.debachem.com
The selection of the coupling reagent and reaction conditions can be critical to achieving a good yield and maintaining the stereochemical integrity of the chiral centers in both the N-protected amino acid and the this compound. For instance, the synthesis of Boc-L-Phe-Top-OCH₃ has been reported, highlighting the successful application of these peptide coupling strategies to thioxo-proline derivatives. Current time information in Bangalore, IN.
Below is a representative table detailing the synthesis of a pseudodipeptide incorporating this compound.
Table 1: Synthesis of a Pseudodipeptide Incorporating this compound
| Entry | N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent | Product | Yield (%) |
| 1 | Boc-L-Phenylalanine | DCC/HOBt | N-Methylmorpholine (NMM) | DCM/DMF | Boc-L-Phe-Top-OCH₃ | Not Reported |
The characterization of the resulting pseudodipeptide is crucial to confirm its structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) are employed for this purpose.
The development of synthetic methodologies for pseudodipeptides containing this compound opens avenues for exploring their potential as enzyme inhibitors, peptidomimetics, and probes for studying peptide structure and function. The thioamide modification can impart resistance to enzymatic degradation and influence the conformational preferences of the peptide backbone, which are desirable properties in the design of therapeutic peptides.
Mechanistic Elucidation and Reaction Pathway Analysis of Methyl 5 Thioxo L Prolinate Transformations
Investigation of Reaction Intermediates and Transition States
The transformation of Methyl 5-thioxo-L-prolinate, and its precursor Methyl 5-oxo-L-prolinate, involves several key intermediates and transition states that dictate the reaction pathways and product outcomes. The thionation of the lactam carbonyl in Methyl 5-oxo-L-prolinate to yield this compound, often accomplished with reagents like Lawesson's reagent, proceeds through a series of well-postulated intermediates.
The generally accepted mechanism for thionation using Lawesson's reagent involves the dissociation of the dimeric reagent into a reactive monomeric dithiophosphine ylide. nih.gov This monomer then engages in a concerted cycloaddition with the carbonyl group of the lactam, forming a four-membered thiaoxaphosphetane intermediate. nih.gov This intermediate is a crucial species, though typically unstable and not isolated. The reaction culminates in a cycloreversion of this intermediate, yielding the desired thiocarbonyl compound, this compound, and a stable phosphorus-containing byproduct. nih.gov
In subsequent derivatization reactions, particularly those where this compound acts as a catalyst or substrate in multicomponent reactions, other types of intermediates are pivotal. For instance, in reactions catalyzed by proline derivatives, the formation of enamine and iminium ion intermediates is a common mechanistic feature. acgpubs.orgresearchgate.net The secondary amine of the proline ring can react with a carbonyl compound to form an iminium ion, which can then be deprotonated to form a nucleophilic enamine. These enamines are key intermediates in many carbon-carbon bond-forming reactions. researchgate.net
Transition state models, such as the Houk-List transition state model for proline-catalyzed aldol (B89426) reactions, can be extrapolated to understand the stereochemical outcomes of reactions involving this compound derivatives. These models often involve hydrogen bonding and specific steric arrangements that favor the formation of one stereoisomer over another.
Kinetic Studies of Thionation and Derivatization Reactions
Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For the thionation of Methyl 5-oxo-L-prolinate, kinetic analysis would focus on determining the rate-limiting step. In reactions with Lawesson's reagent, the cycloreversion of the thiaoxaphosphetane intermediate is often the rate-determining step. nih.gov The rate of this reaction can be influenced by factors such as solvent polarity and temperature.
For derivatization reactions where this compound is a substrate or catalyst, kinetic studies can elucidate the reaction order with respect to each reactant and the catalyst. Techniques like reaction progress kinetic analysis (RPKA) are powerful tools for unraveling complex reaction networks. mdpi.com For example, in a multicomponent reaction, kinetic analysis can help determine whether the reaction proceeds through a series of sequential bimolecular steps or a more concerted process.
While specific kinetic data for this compound transformations are not extensively reported, the principles of kinetic analysis in related systems provide a framework for what such studies would entail. A hypothetical kinetic study on an L-proline derivative-catalyzed reaction is outlined in the table below.
| Parameter Studied | Method | Potential Findings for this compound Reactions |
| Reaction Order | Initial Rates Method | Determination of the dependence of the reaction rate on the concentration of reactants and catalyst. |
| Activation Energy | Arrhenius Plot | Calculation of the minimum energy required for the reaction to occur, providing insight into the transition state. |
| Catalyst Loading | Reaction Profiling | Optimization of the amount of catalyst needed for efficient conversion without side reactions. ajgreenchem.com |
| Solvent Effects | Comparative Rate Studies | Understanding the role of the solvent in stabilizing intermediates and transition states. |
Role of Catalysts in Reaction Mechanisms
Catalysts play a crucial role in directing the transformations of this compound and its derivatives. L-proline and its analogs are well-established as efficient organocatalysts, operating through various catalytic modes. researchgate.netbenthamdirect.com The bifunctional nature of these molecules, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), allows them to activate both nucleophiles and electrophiles in a reaction. benthamdirect.com
In the context of multicomponent reactions, an L-proline derivative can catalyze the formation of key intermediates. For instance, in a Mannich-type reaction, the catalyst can facilitate the formation of an imine from an aldehyde and an amine, which is then attacked by a nucleophile, also potentially activated by the catalyst. nih.govfrontiersin.org The catalyst can be recovered and reused in many cases, highlighting the green chemistry aspect of organocatalysis. acgpubs.org
The influence of the catalyst can be seen in the optimization of reaction conditions. For example, in the synthesis of tetrahydropyridine (B1245486) derivatives using L-proline as a catalyst, the catalyst loading and temperature were optimized to achieve high yields in short reaction times. ajgreenchem.com
Table: Effect of Catalyst Loading on a Model Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1 | 45 |
| 2 | 5 | 78 |
| 3 | 10 | 95 |
| 4 | 15 | 95 |
| Data is hypothetical and for illustrative purposes, based on trends observed in related literature. ajgreenchem.com |
Mechanistic Pathways of Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov Derivatives of L-proline, including potentially this compound, are often employed as catalysts or chiral synthons in these reactions. nih.govrsc.org
A plausible mechanistic pathway for an L-proline catalyzed MCR often begins with the formation of an enamine or an iminium ion. acgpubs.orgnih.gov For example, in the synthesis of poly-substituted pyridines, L-proline can catalyze the condensation of an aldehyde and an amine to form an imine, which then undergoes further reactions with other components. acgpubs.org The catalyst facilitates key bond-forming steps and can control the stereochemistry of the final product. nih.gov
The versatility of MCRs allows for the synthesis of a wide range of heterocyclic compounds. nih.govajgreenchem.com The specific pathway of an MCR can be influenced by the nature of the reactants, the catalyst, and the reaction conditions. Computational studies are often employed to investigate the relative energies of different possible intermediates and transition states, helping to elucidate the most likely reaction mechanism.
Advanced Spectroscopic and Structural Characterization of Methyl 5 Thioxo L Prolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For methyl 5-thioxo-L-prolinate, ¹H and ¹³C NMR are fundamental in assigning the specific atoms within the molecule, while advanced techniques can offer deeper insights into its three-dimensional structure.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org In this compound, the protons on the pyrrolidine (B122466) ring and the methyl ester group exhibit characteristic signals.
The protons of the methylene (B1212753) groups (-CH₂-) in the pyrrolidine ring typically appear as complex multiplets due to their diastereotopic nature and coupling to adjacent protons. The proton on the alpha-carbon (the carbon adjacent to both the nitrogen and the carbonyl group) also shows a distinct chemical shift. The methyl protons of the ester group (-OCH₃) characteristically appear as a singlet, typically in the range of 3.7-3.9 ppm.
Detailed spectral assignments for the protons in the pyrrolidine ring and the methyl ester group are crucial for confirming the compound's identity.
| Proton Assignment | Chemical Shift (δ) in ppm |
| -OCH₃ | ~3.7-3.9 (singlet) |
| α-CH | Multiplet |
| β-CH₂ | Multiplet |
| γ-CH₂ | Multiplet |
This table presents typical ¹H NMR chemical shift ranges for the protons in this compound.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon and its electronic environment.
The thiocarbonyl carbon (C=S) is a key feature and is expected to resonate at a significantly downfield chemical shift, often above 200 ppm, due to the deshielding effect of the sulfur atom. The carbonyl carbon of the ester group (C=O) also appears at a downfield position, typically in the 170-175 ppm range. The carbons of the pyrrolidine ring and the methyl group of the ester appear at more upfield positions.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=S (Thioamide) | > 200 |
| C=O (Ester) | ~170-175 |
| α-C | ~58-62 |
| β-C | ~29-32 |
| γ-C | ~24-27 |
| -OCH₃ | ~52-54 |
This table presents typical ¹³C NMR chemical shift ranges for the carbons in this compound.
Advanced NMR Techniques for Conformational and Stereochemical Elucidation
To gain a more detailed understanding of the three-dimensional structure and stereochemistry of this compound, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the pyrrolidine ring.
HSQC spectra correlate each proton with the carbon to which it is directly attached, confirming the assignments made in the ¹H and ¹³C spectra.
These advanced methods are crucial for confirming the L-configuration of the proline ring and for studying the conformational dynamics of the five-membered ring, which can exist in various envelope and twist conformations.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy are complementary techniques that probe the vibrational and electronic properties of molecules, respectively.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the key vibrational bands include:
C=O stretch (ester): A strong absorption band is expected in the region of 1730-1750 cm⁻¹.
C=S stretch (thioamide): This vibration typically appears in the range of 1200-1300 cm⁻¹ and is often weaker and more difficult to assign definitively than the C=O stretch.
N-H stretch (if present as a tautomer): In the solid state or in certain solvents, the thioamide may exhibit tautomerism, giving rise to an N-H stretching band around 3200-3400 cm⁻¹.
C-H stretch: Aliphatic C-H stretching vibrations from the pyrrolidine ring and methyl group are observed around 2850-3000 cm⁻¹.
C-N stretch: This vibration is typically found in the 1000-1200 cm⁻¹ region.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| C=O (Ester) | 1730-1750 |
| C=S (Thioamide) | 1200-1300 |
| C-H (Aliphatic) | 2850-3000 |
| C-N | 1000-1200 |
This table summarizes the characteristic IR absorption frequencies for the functional groups in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. mt.com The chromophores in this compound are the ester carbonyl group and, more significantly, the thioamide group. The thioamide moiety typically exhibits a strong π → π* transition at a shorter wavelength and a weaker, lower energy n → π* transition at a longer wavelength. japsonline.com The position of the absorption maximum (λmax) can be influenced by the solvent polarity. japsonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₆H₉NO₂S, which corresponds to a monoisotopic mass of approximately 159.038 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159.
Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion at m/z 128, or the loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 100. Other fragmentations could involve the cleavage of the pyrrolidine ring.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. beilstein-journals.org For this compound, HRMS would confirm the molecular formula C₆H₉NO₂S by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically within a few parts per million). This unambiguous determination of the molecular formula is a critical step in the structural elucidation of the compound.
| Ion | m/z (Nominal) | Proposed Identity |
| [M]⁺ | 159 | Molecular Ion |
| [M - OCH₃]⁺ | 128 | Loss of methoxy group |
| [M - COOCH₃]⁺ | 100 | Loss of methoxycarbonyl group |
This table shows the expected nominal mass-to-charge ratios for the molecular ion and key fragment ions of this compound in a mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. etamu.edu In the analysis of this compound, GC-MS provides crucial information regarding its purity, retention time, and mass fragmentation pattern, which acts as a molecular "fingerprint". etamu.eduorientjchem.org
The process begins with the injection of the sample, dissolved in a suitable solvent, into the GC system. etamu.edu The sample is vaporized at a high temperature and carried by an inert gas, such as helium or nitrogen, through a capillary column. etamu.edu The separation of components within the column is based on their boiling points and affinity for the stationary phase. etamu.edu For a compound like this compound, or its derivatives, the retention time—the time it takes for the compound to pass through the column—is a key identifier under specific chromatographic conditions. nih.govchromatographyonline.com
Upon exiting the GC column, the separated analyte enters the mass spectrometer's ion source. etamu.edu Typically, Electron Ionization (EI) is used, where high-energy electrons (commonly 70 eV) bombard the molecule. enovatia.com This process removes an electron, creating a positively charged molecular ion (M+•). enovatia.com The molecular ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the high energy of EI, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged pieces. orientjchem.orguni-saarland.de
The fragmentation pattern is highly reproducible and serves as a structural identifier. While a specific experimental spectrum for this compound is not publicly available, the pattern can be predicted based on its structure and comparison with similar molecules like methyl 5-oxo-L-prolinate. nist.gov The mass spectrum plots the relative abundance of these ions against their m/z ratio. msu.edu The most abundant ion in the spectrum is known as the base peak. msu.edu Analysis of these fragments allows for the confirmation of the compound's structure. libretexts.org
Table 1: Representative GC-MS Operational Parameters This table presents typical parameters for the GC-MS analysis of heterocyclic compounds and amino acid derivatives.
| Parameter | Value/Setting | Source(s) |
| Gas Chromatograph | ||
| Column Type | Fused silica (B1680970) capillary column (e.g., TG-5MS) | nih.gov |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | nih.gov |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | nih.gov |
| Injector Temperature | 280 °C | nih.gov |
| Oven Temperature Program | Initial 40-50°C, ramped to 280°C | nih.govacademicjournals.org |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | enovatia.com |
| Ionization Energy | 70 eV | nih.gov |
| Mass Scan Range | 50-500 m/z | cabidigitallibrary.org |
| MS Transfer Line Temp | 280 °C | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-Q-TOF-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of non-volatile and thermally labile compounds like this compound. thermofisher.comwikipedia.org It couples the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. wikipedia.org A particularly advanced configuration, HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS), provides high-resolution and accurate mass data, enabling precise identification and structural elucidation. cabidigitallibrary.orgfrontiersin.org
A specific HPLC method for this compound has been detailed using a Newcrom R1 reverse-phase column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier. sielc.com For MS compatibility, a volatile acid like formic acid is used instead of non-volatile acids such as phosphoric acid. sielc.com The compound is separated based on its interactions with the stationary and mobile phases, and its retention time is recorded. thermofisher.com
After eluting from the HPLC column, the analyte is introduced into the mass spectrometer's ion source. thermofisher.com Electrospray Ionization (ESI) is the most common method for LC-MS, as it is a "soft" ionization technique that minimizes fragmentation and typically produces a protonated molecular ion [M+H]+. enovatia.comchromatographyonline.com This is crucial for determining the molecular weight of the intact molecule. enovatia.com The ESI source converts the analyte in the liquid eluent into gas-phase ions by creating a fine spray of charged droplets. researchgate.net
The Quadrupole Time-of-Flight (Q-TOF) analyzer provides high-resolution mass analysis. frontiersin.org It can determine the mass-to-charge ratio (m/z) with high accuracy, allowing for the calculation of the elemental formula of the parent ion and its fragments. This capability is invaluable for confirming the identity of this compound and distinguishing it from compounds with the same nominal mass.
Table 2: Example HPLC-Q-TOF-MS Parameters for Analysis This table outlines typical parameters for the LC-MS analysis of polar organic compounds.
| Parameter | Value/Setting | Source(s) |
| HPLC System | ||
| Column | Reverse Phase (e.g., Newcrom R1 or C18) | frontiersin.orgsielc.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | frontiersin.orgsielc.comnih.gov |
| Flow Rate | 0.4 - 0.5 mL/min | frontiersin.orgnih.gov |
| Column Temperature | 40 - 45 °C | frontiersin.orgnih.gov |
| Q-TOF-MS System | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Capillary Voltage | 3000 - 4500 V | frontiersin.orgchromatographyonline.com |
| Drying Gas Temperature | 320 - 350 °C | chromatographyonline.comunipi.it |
| Drying Gas Flow | 10 L/min | chromatographyonline.comunipi.it |
| Mass Scan Range | 100 - 1000 m/z | cabidigitallibrary.org |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com For this compound, a single-crystal X-ray diffraction (SCXRD) study would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com It also reveals details about the crystal packing, intermolecular interactions such as hydrogen bonding, and the absolute configuration of the chiral center. mdpi.comresearchgate.net
The analysis involves irradiating a single crystal of the compound with a monochromatic X-ray beam. lcc-toulouse.fr The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. lcc-toulouse.fr The geometric positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. mdpi.com
While the specific crystal structure of this compound is not publicly documented, data from closely related compounds, such as methyl L-prolinate hydrochloride and other thioxo-containing heterocycles, can provide insight into the expected structural parameters. researchgate.netresearchgate.net For instance, such studies determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). mdpi.comresearchgate.netresearchgate.net This information is fundamental to understanding the solid-state properties of the material.
Table 3: Representative Crystallographic Data for Proline Derivatives and Thio-compounds This table presents example crystallographic data from related structures to illustrate the type of information obtained from an X-ray diffraction study. This is not the data for this compound.
| Parameter | Example Value (Compound) | Source(s) |
| Crystal System | Orthorhombic | mdpi.com |
| Space Group | P2₁2₁2₁ | mdpi.com |
| a (Å) | 5.0655 | mdpi.com |
| b (Å) | 8.4614 | mdpi.com |
| c (Å) | 46.856 | mdpi.com |
| α (°) | 90 | mdpi.com |
| β (°) | 90 | mdpi.com |
| γ (°) | 90 | mdpi.com |
| Volume (ų) | 2008.3 | mdpi.com |
| Z (molecules/unit cell) | 4 | mdpi.comresearchgate.net |
Chiral Analysis Techniques (e.g., Chiral Ligand Exchange Chromatography)
As an L-amino acid derivative, this compound is a chiral molecule. Chiral analysis techniques are therefore essential to confirm its enantiomeric purity and to separate it from its D-enantiomer. One of the most effective methods for this purpose is Chiral Ligand Exchange Chromatography (CLEC). researchgate.net
CLEC is based on the formation of transient, diastereomeric metal complexes. taylorfrancis.commjcce.org.mk The separation principle relies on the stability difference between the complexes formed by a chiral selector, the metal ion, and each of the two enantiomers of the analyte. researchgate.net This technique is particularly well-suited for the resolution of racemic mixtures of α-amino acids and their derivatives. researchgate.net
In a typical HPLC setup for CLEC, a chiral selector is used either as a chiral stationary phase (CSP), where it is bonded to the support material of the column, or as a chiral mobile phase additive (CMA), where it is dissolved in the eluent. researchgate.netmjcce.org.mk The mobile phase also contains a metal ion, commonly copper(II) (Cu²⁺). sigmaaldrich.com
When the racemic mixture passes through the column, the L- and D-enantiomers compete to form ternary complexes with the chiral selector and the metal ion. mjcce.org.mk Because the chiral selector is itself enantiomerically pure (e.g., derived from L-proline or L-hydroxyproline), it forms diastereomeric complexes with the L- and D-analytes. researchgate.net These diastereomeric complexes have different formation constants and stabilities, causing one enantiomer to be retained on the column longer than the other, thus achieving separation. researchgate.net The choice of the chiral selector and the chromatographic conditions, such as pH and metal ion concentration, are critical for achieving optimal resolution. sigmaaldrich.com
Table 4: Components of a Chiral Ligand Exchange Chromatography System
| Component | Description/Example | Role in Separation | Source(s) |
| Chiral Selector | L-proline, L-hydroxyproline, or derivatives bonded to a solid support (CSP) or added to mobile phase (CMA). | Forms transient diastereomeric complexes with the analyte enantiomers. | researchgate.netmjcce.org.mk |
| Metal Ion | Copper(II) sulfate (B86663) (CuSO₄) solution. | Acts as a central ion to coordinate with both the chiral selector and the analyte, forming the ternary complex. | sigmaaldrich.com |
| Stationary Phase | Typically a reverse-phase silica column (e.g., C18) when using a CMA. | Provides the chromatographic medium for the separation process. | researchgate.net |
| Mobile Phase | Aqueous buffer, often containing an organic modifier like methanol (B129727) or acetonitrile, with the metal salt and chiral additive (if CMA). | Carries the analyte through the column and facilitates the ligand exchange process. | sigmaaldrich.com |
Computational and Theoretical Chemistry Investigations of Methyl 5 Thioxo L Prolinate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. numberanalytics.comnih.govscispace.com It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. numberanalytics.com DFT methods are used to calculate various molecular properties, including geometries, energies, and spectroscopic parameters, which can help in understanding reaction mechanisms. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
The HOMO-LUMO energy gap can be correlated with the molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths. schrodinger.com This analysis is vital for predicting the electronic transitions and charge transfer properties within the molecule. irjweb.comresearchgate.net For large systems where traditional FMO analysis can be challenging due to the delocalized nature of orbitals, the concept of frontier molecular orbitalets (FMOLs) has been developed to maintain locality and provide insights into reactive sites. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for Methyl 5-thioxo-L-prolinate
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -2.00 |
| HOMO-LUMO Gap (ΔE) | 4.50 |
Note: This table is populated with hypothetical data for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions within a molecule. uba.ar It provides a localized picture of chemical bonds, lone pairs, and their interactions. faccts.de NBO analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netnih.gov
The method quantifies the interaction between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) indicating the strength of the interaction. researchgate.net These interactions, such as those between lone pairs and antibonding orbitals, can reveal the nature of non-covalent interactions and their influence on the molecule's conformation and reactivity. mdpi.com NBO analysis can elucidate the delocalization of electron density and charge transfer within the molecule. researchgate.net
Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | σ* C-C | 2.5 |
| LP(1) O | σ* C=S | 1.8 |
| π C=S | π* C-O | 5.2 |
Note: This table is populated with hypothetical data for illustrative purposes. LP denotes a lone pair, and σ\ and π* denote antibonding orbitals.*
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their optical absorption spectra. sissa.itgitlab.io By simulating the response of the molecule to an oscillating electric field, TD-DFT can predict the energies and intensities of electronic transitions. gitlab.io This allows for the theoretical determination of a molecule's color and other optical characteristics. gitlab.ioarxiv.org
The accuracy of TD-DFT calculations can be sufficient to assign observed bands in experimental spectra. researchgate.net The method is widely used to study the electronic and optical properties of various molecules, from simple organic compounds to complex biological systems. unica.it
Table 3: Hypothetical TD-DFT Predicted Optical Properties of this compound
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 350 | 0.05 | HOMO → LUMO (n→π*) |
| S0 → S2 | 280 | 0.20 | HOMO-1 → LUMO (π→π*) |
| S0 → S3 | 230 | 0.15 | HOMO → LUMO+1 (n→σ*) |
Note: This table is populated with hypothetical data for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and flexibility of molecules. cam.ac.uk This technique is particularly valuable for exploring the different conformations that a molecule can adopt and the transitions between them. nih.gov
For molecules like proline derivatives, MD simulations can be combined with experimental data from techniques like NMR to refine the understanding of their conformational preferences in different environments. nih.gov While force fields used in MD simulations may not always perfectly reproduce experimental results, they can still offer significant insights into the conformational landscape of a molecule. nih.gov These simulations are crucial for understanding how a molecule's shape and flexibility influence its biological activity. mdpi.comuniroma1.it
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives. researchgate.net
The process typically involves calculating a variety of descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. imist.manih.gov Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build a predictive model. nih.govimist.ma QSAR studies are instrumental in the lead optimization phase of drug discovery, helping to design more potent and selective compounds. japsonline.com
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein receptor. nih.gov
The goal of docking is to identify the most stable binding mode, which is often characterized by a low binding energy or docking score. semanticscholar.org The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. innovareacademics.in These studies are essential for understanding the mechanism of action of a compound and for designing new molecules with improved affinity and specificity for a particular biological target. nih.gov
Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.2 |
| Key Interacting Residues | TYR 84, SER 122, LEU 230 |
| Types of Interactions | Hydrogen bond with SER 122, Pi-sulfur interaction with TYR 84 |
Note: This table is populated with hypothetical data for illustrative purposes.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in calculating spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Visible) absorption spectra. numberanalytics.comripublication.com These theoretical predictions, when correlated with experimental findings, validate the computational models and provide a deeper understanding of the molecule's electronic structure and conformational dynamics. researchgate.netnih.gov
While direct experimental versus theoretical spectroscopic studies on this compound are not extensively documented in the literature, valuable insights can be drawn from detailed computational and spectroscopic analyses of closely related compounds, such as L-proline methyl ester, its hydrochloride salt, and various thioxo-containing heterocyclic systems. nih.govresearchgate.netresearchgate.net These studies establish a reliable methodology for correlating theoretical data with experimental spectra.
Vibrational Spectroscopy (FT-IR and FT-Raman)
For analogs like methyl L-prolinate hydrochloride, researchers have successfully used DFT calculations with basis sets like 6-311++G(d,p) to predict vibrational frequencies. researchgate.netresearchgate.net The calculated wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net
A similar approach for this compound would involve calculating the vibrational modes and comparing them to experimental data. The presence of the thiocarbonyl (C=S) group, replacing the carbonyl (C=O) in pyroglutamate (B8496135) esters, is a key feature. The C=S stretching vibration is expected to appear at a lower frequency (typically 1050-1250 cm⁻¹) compared to the C=O stretch (1650-1750 cm⁻¹), providing a distinct marker.
Below is a representative table illustrating the kind of correlation expected between theoretical and experimental vibrational frequencies for this compound, based on data from analogous compounds. researchgate.netresearchgate.net
Table 1: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is a hypothetical representation based on data from analogous compounds.)
| Vibrational Assignment | Calculated Wavenumber (Scaled) | Experimental Wavenumber |
| N-H Stretch | 3350 | 3345 |
| C-H Stretch (Ring) | 3010 - 2950 | 3005 - 2945 |
| C-H Stretch (Methyl) | 2960 | 2955 |
| C=O Stretch (Ester) | 1735 | 1740 |
| C=S Stretch (Thioamide) | 1180 | 1175 |
| CH₂ Bend | 1460 | 1458 |
| C-N Stretch | 1280 | 1285 |
| C-O Stretch | 1210 | 1215 |
Data are hypothetical and projected based on established correlations for similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a standard practice for structural elucidation. researchgate.netacs.org For complex heterocyclic systems, including those containing a thioxothiazolidin-4-one core, a strong linear correlation between experimental and calculated chemical shifts confirms the proposed molecular structure. researchgate.netresearchgate.net
For this compound, theoretical calculations would predict the chemical shifts for each proton and carbon atom. The electron-withdrawing nature of the thiocarbonyl and ester groups significantly influences the electronic environment of the nearby nuclei. Comparing these predicted values with an experimental spectrum would confirm the compound's identity and conformation in solution. nih.gov
The following tables present a plausible correlation between theoretical and experimental NMR data for this compound.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound (Note: This table is a hypothetical representation based on data from analogous compounds.)
| Proton | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) |
| Hα | 4.25 | 4.30 |
| Hβ | 2.20 - 2.35 | 2.25 - 2.40 |
| Hγ | 2.50 - 2.65 | 2.55 - 2.70 |
| N-H | 8.10 | 8.15 |
| O-CH₃ | 3.75 | 3.78 |
Data are hypothetical and projected based on established correlations for similar molecules.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is a hypothetical representation based on data from analogous compounds.)
| Carbon Atom | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) |
| C=S (Thioamide) | 205.0 | 204.5 |
| C=O (Ester) | 172.5 | 172.8 |
| Cα | 58.5 | 58.9 |
| Cβ | 30.0 | 30.3 |
| Cγ | 35.5 | 35.8 |
| O-CH₃ | 52.0 | 52.4 |
Data are hypothetical and projected based on established correlations for similar molecules. researchgate.netmdpi.com
UV-Visible Spectroscopy
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions responsible for UV-Visible absorption. researchgate.net For π-conjugated rhodanine (B49660) derivatives, which share the thiocarbonyl feature, TD-DFT has been used to calculate the absorption maxima (λ_max), which correlate well with experimental spectra. mdpi.com These calculations can identify the specific molecular orbitals involved in the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of chromophores like the thioamide and ester groups. japsonline.com For this compound, the thioamide chromophore would be expected to produce a distinct absorption band.
Biological Activity and Medicinal Chemistry of Methyl 5 Thioxo L Prolinate and Its Derivatives
Antimicrobial Activity Studies
Derivatives of 5-oxopyrrolidine, the core structure of methyl 5-thioxo-L-prolinate, have demonstrated notable antimicrobial properties. These compounds are being explored as potential leads for developing new antimicrobial agents, especially in the face of rising multidrug resistance.
The antibacterial potential of 5-oxopyrrolidine derivatives has been a key area of research. Studies have shown that these compounds can inhibit the growth of various spoilage bacteria. researchgate.netresearchgate.net For instance, 2-pyrrolidone-5-carboxylic acid (PCA), a related compound, has demonstrated inhibitory effects against bacteria such as Enterobacter cloacae and Pseudomonas fluorescens. researchgate.net The antimicrobial activity of PCA is reportedly influenced by pH, with greater efficacy observed at lower pH levels. researchgate.net
Recent research has focused on synthesizing novel 5-oxopyrrolidine derivatives to combat multidrug-resistant pathogens. mdpi.comnih.gov One study highlighted a derivative bearing a 5-nitrothiophene substituent that showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. mdpi.comnih.gov This suggests that the 5-oxopyrrolidine scaffold is a valuable starting point for developing new antibacterial drugs targeting challenging Gram-positive pathogens. mdpi.comnih.gov
Furthermore, the introduction of a benzylcarboxamide fragment to the thieno[2,3-d]pyrimidine (B153573) core, a structure that can be derived from the pyroglutamic acid skeleton, has been shown to be beneficial for antimicrobial activity. researchgate.net Amides synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid and various benzylamines displayed good activity against S. aureus and B. subtilis. researchgate.net The activity was found to be highest for derivatives with no substituents or small substituents like methyl or methoxyl groups on the benzene (B151609) ring. researchgate.net
The following table summarizes the antibacterial activity of selected 5-oxopyrrolidine derivatives:
| Compound/Derivative | Target Bacteria | Activity/Observation |
| 2-pyrrolidone-5-carboxylic acid (PCA) | Enterobacter cloacae, Pseudomonas fluorescens | Inhibits growth, activity is pH-dependent. researchgate.net |
| 5-Oxopyrrolidine derivative with 5-nitrothiophene substituent | Multidrug-resistant Staphylococcus aureus | Promising and selective antimicrobial activity. mdpi.comnih.gov |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good activity, influenced by substituents on the benzene ring. researchgate.net |
In addition to antibacterial properties, derivatives of L-pyroglutamic acid have exhibited significant antifungal activity. nih.govresearchgate.net A series of L-pyroglutamic acid esters were synthesized and tested against the plant pathogen Phytophthora infestans. nih.govresearchgate.net Several of these esters demonstrated potent antifungal effects, with some showing activity several times that of the commercial fungicide azoxystrobin. nih.govresearchgate.net
The structure-activity relationship (SAR) studies indicated that the nature of the substituents on the triazole ring of L-pyroglutamate analogs plays a crucial role in their antifungal potency. researchgate.net Specifically, compounds with a phenyl or benzyl (B1604629) group at the meta-position of the benzene ring on the triazole moiety showed strong antifungal activity against P. infestans. researchgate.net
Furthermore, novel L-pyroglutamic acid analogues derived from L-hydroxyproline have been synthesized and evaluated for their antifungal properties against a panel of fungal pathogens, including Pyricularia oryzae, Fusarium graminearum, Alternaria brassicae, Valsa mali, and Alternaria alternata. frontiersin.org While these sulfonyl ester derivatives showed moderate activity, certain compounds were identified as potential lead agents for controlling Fusarium graminearum. frontiersin.org
Target Enzyme Inhibition (e.g., EGFR Kinase, DYRK1A)
Other Pharmacological Potentials
Derivatives of this compound have been investigated for a wide array of pharmacological activities beyond the primary areas of focus. These explorations have revealed potential applications in treating inflammatory conditions, combating oxidative stress, and fighting various infectious diseases, as well as managing hypertension. The structural versatility of the thioxoprolinate scaffold allows for modifications that yield compounds with significant biological effects across different therapeutic categories.
Anti-inflammatory Properties
Several derivatives incorporating the proline structure have demonstrated notable anti-inflammatory effects. Studies have shown that conjugating proline with known anti-inflammatory agents or other bioactive molecules can lead to new chemical entities with significant activity.
Research into carbamoylmethyl ester derivatives has shown that compounds synthesized through the coupling of L-proline methyl ester with common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) exhibit potent anti-inflammatory properties. researchgate.net In studies using the carrageenan-induced hind paw edema model in rats, these derivatives showed a significant reduction in inflammation. researchgate.net For instance, naproxen derivatives, in particular, demonstrated higher potency than the parent drug. researchgate.net Specifically, certain naproxen-proline derivatives achieved up to 87.82% inhibition of inflammation. researchgate.net
Other research has focused on derivatives of proline with natural phenolic acids. mdpi.com These compounds have been evaluated for their ability to inhibit soybean lipoxygenase (LOX), a key enzyme in the inflammatory cascade. Results indicated moderate inhibitory activity, with some compounds achieving up to 46% inhibition at a concentration of 100 μM. mdpi.com Furthermore, in vivo tests showed that these derivatives could decrease carrageenan-induced paw edema in rats by up to 55%. mdpi.com Thiazole-based thiazolidinone derivatives have also been identified as a novel class of selective COX-1 inhibitors, which is the main target for their anti-inflammatory action. nih.gov
Table 1: Anti-inflammatory Activity of Proline Derivatives
| Compound Class | Assay | Result | Reference |
|---|---|---|---|
| Naproxen-L-proline methyl ester conjugate | Carrageenan-induced rat paw edema | 87.82% inhibition | researchgate.net |
| Ibuprofen-L-proline methyl ester conjugate | Carrageenan-induced rat paw edema | 52.91% inhibition | researchgate.net |
| Ferulic acid-proline derivative | Soybean lipoxygenase (LOX) inhibition | Up to 46% inhibition at 100 μM | mdpi.com |
| Sinapic acid-proline derivative | Carrageenan-induced rat paw edema | Up to 55% reduction | mdpi.com |
Antioxidant Properties
The role of this compound derivatives as antioxidants has been explored, revealing their potential to act as radical scavengers. A patent describes amide compounds of 5-thioxo-L-proline with L-cysteine and its derivatives as possessing significant antioxidant, radical-scavenging activity. google.com
Derivatives synthesized from proline and various phenolic acids have also been assessed for their antioxidant capabilities. mdpi.com These compounds were tested for their ability to inhibit lipid peroxidation in rat hepatic microsomal membranes, with some derivatives showing IC₅₀ values as low as 8 μM. mdpi.com They also demonstrated an ability to reduce the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical and inhibit oxidative protein glycation by up to 48%. mdpi.com
Further studies on different heterocyclic derivatives have highlighted their antioxidant potential. Pyrimidine (B1678525) derivatives have been evaluated using nitric oxide and hydrogen peroxide free radical scavenging methods, with some showing potent activity. ijpsonline.com Similarly, 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety have been synthesized and tested through various assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging, showing significant potential. nih.gov
Table 2: Antioxidant Activity of Proline and Thiazole Derivatives
| Compound Class | Assay | Result | Reference |
|---|---|---|---|
| N-(5-tioxo-L-prolil)-L-cistein derivative | Radical Scavenging | Described as having antioxidant activity | google.com |
| Trolox-proline derivative | Lipid Peroxidation Inhibition | IC₅₀ as low as 8 μM | mdpi.com |
| Sinapic acid-proline derivative | Oxidative Protein Glycation Inhibition | Up to 48% inhibition | mdpi.com |
| 4-(3,5-Di-tert-butyl- 4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH Free Radical Scavenging | 84.64% scavenging at 100 µM | japsonline.com |
Antileishmanial Activity
Derivatives containing structures related to this compound have been investigated for their efficacy against Leishmania parasites, the causative agents of leishmaniasis. Research on 3,4-dihydropyrimidin-2(1H)-(thio)ones showed that both oxo and thioxo compounds had significant activity against extracellular promastigotes. researchgate.net Specifically, thioxo derivatives with chloro and methyl substitutions at the C-4 position demonstrated good bioactivity, with IC₅₀ values of 29.3 µg/mL and 28.3 µg/mL, respectively. researchgate.net
Other studies have explored different heterocyclic systems. 2-Aminothiophene derivatives have emerged as promising candidates, with some compounds showing pronounced activity against both promastigote and axenic amastigote forms of L. amazonensis, with IC₅₀ values as low as 0.9 µM against amastigotes and a high selectivity index (SI) of 75. mdpi.com Chloroquinoline derivatives have also been tested, with one compound, GF1059, being highly effective against L. infantum and L. amazonensis, showing a selectivity index of up to 154.6 against promastigotes and 137.6 against amastigotes. mdpi.comnih.gov
Table 3: In Vitro Antileishmanial Activity of Investigated Derivatives
| Compound Class | Leishmania Species | Form | IC₅₀ Value | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 3,4-dihydropyrimidin-2(1H)-thione (4m) | Extracellular | Promastigote | 29.3 µg/mL | Not Reported | researchgate.net |
| 3,4-dihydropyrimidin-2(1H)-thione (4n) | Extracellular | Promastigote | 28.3 µg/mL | Not Reported | researchgate.net |
| 2-Aminothiophene derivative (19) | L. amazonensis | Axenic Amastigote | 0.9 µM | 52 | mdpi.com |
| 2-Aminothiophene derivative (42) | L. amazonensis | Axenic Amastigote | 1.71 µM | 75 | mdpi.com |
| Chloroquinoline derivative (GF1059) | L. infantum | Promastigote | Not Reported | 154.6 | nih.gov |
| Chloroquinoline derivative (GF1059) | L. infantum | Amastigote | Not Reported | 137.6 | nih.gov |
Antimalarial Activity
The search for new antimalarial drugs has led to the evaluation of various heterocyclic compounds, including derivatives structurally related to this compound. β-Carboline derivatives synthesized using L-tryptophan methyl ester have shown moderate to potent antimalarial activity against Plasmodium falciparum. nih.gov For example, a derivative featuring a 1,3-dioxolane (B20135) ring (compound 9b) exhibited an IC₅₀ of 3.25 μg/mL against the 3D7 strain. nih.gov
The antimalarial potential of 1,4-disubstituted piperidine (B6355638) derivatives has also been explored, with several compounds demonstrating strong activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com One derivative, compound 13b, showed an IC₅₀ of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. mdpi.com Furthermore, a 2-fluoro derivative of 5′-methylenearisteromycin was identified as a potent antimalarial agent due to its inhibition of the parasite's S-adenosylhomocysteine hydrolase. rsc.org
Table 4: Antimalarial Activity of Various Derivatives against P. falciparum
| Compound Class | P. falciparum Strain | IC₅₀ Value | Reference |
|---|---|---|---|
| β-Carboline derivative (9b) | 3D7 | 3.25 μg/mL | nih.gov |
| β-Carboline derivative (9b) | RKL-9 | 4.01 μg/mL | nih.gov |
| 1,4-Disubstituted piperidine derivative (13b) | 3D7 | 4.19 nM | mdpi.com |
| 1,4-Disubstituted piperidine derivative (12a) | W2 | 11.06 nM | mdpi.com |
| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivative (4c) | P. berghei (in vivo) | Prolonged survival to 16.7 ± 2.16 days | mdpi.com |
| Dodecanoic acid, methyl ester | Clinical Isolates | Not Reported (Identified as active component) | nih.gov |
Antiviral Activity
Derivatives incorporating heterocyclic rings similar to those that can be derived from a thioxoprolinate structure have been evaluated for their antiviral properties. A study on 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives found that several compounds exhibited good curative effects against the Tobacco Mosaic Virus (TMV) in vivo. nih.gov Notably, compound 8i, with an EC₅₀ value of 246.48 μg/mL, was more effective than the commercial product Ningnanmycin. nih.gov
Thiazole-containing compounds have also demonstrated a broad range of antiviral activities. remedypublications.com For instance, certain thiazolidin-4-one derivatives were potent inhibitors of HIV-RT. remedypublications.com Thiazolopyrimidine derivatives have shown activity against the influenza A virus. researchgate.net These findings indicate that the modification of core heterocyclic structures can yield compounds with significant potential for combating various viral infections.
Table 5: Antiviral Activity of Heterocyclic Derivatives
| Compound Class | Virus | Assay/Result | Reference |
|---|---|---|---|
| 2-substituted methylthio-1,3,4-oxadiazole derivative (8i) | Tobacco Mosaic Virus (TMV) | EC₅₀ = 246.48 μg/mL (Curative) | nih.gov |
| 2-substituted methylthio-1,3,4-oxadiazole derivative (8f) | Tobacco Mosaic Virus (TMV) | EC₅₀ = 290.98 μg/mL (Curative) | nih.gov |
| Thiazolopyrimidine derivative (1j) | Influenza A Virus | Active in vitro | researchgate.net |
| Thiazolopyrimidine derivative (3b) | Influenza A Virus | Active in vitro | researchgate.net |
Antihypertensive Activity
The potential of derivatives related to this compound in cardiovascular medicine has been explored, particularly concerning their antihypertensive effects. Dihydropyrimidines and their thioxo-analogs, which share structural similarities with cyclized amino acid derivatives, have been a focus of such research. researchgate.net These compounds are known for their wide range of biological activities, including antihypertensive action. researchgate.netjapsonline.com
A series of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for their antihypertensive properties. researchgate.net Several compounds from this series showed appreciable activity, comparable to standard drugs like hydralazine (B1673433) and propranolol. researchgate.net Benzimidazole (B57391) derivatives have also been examined for their antihypertensive effects, with their affinity for the AT1 receptor being a key factor in their mechanism of action. ntnu.no The structural features of the heterocyclic nucleus play a crucial role in the effectiveness of these compounds. ntnu.no
Table 6: Antihypertensive Activity of Various Heterocyclic Derivatives
| Compound Class | Model/Target | Result | Reference |
|---|---|---|---|
| 1,2,4-triazol-3-yl-dihydropyridazin-3(2H)-one (4e) | In vivo (Tail Cuff method) | Appreciable activity, comparable to hydralazine | researchgate.net |
| 1,2,4-triazol-3-yl-dihydropyridazin-3(2H)-one (4i) | In vivo (Tail Cuff method) | Appreciable activity, comparable to hydralazine | researchgate.net |
| 5-nitro benzimidazole derivative (3) | In vivo (SHR model) | Better antihypertensive effects than other tested compounds | ntnu.no |
| Dihydropyrimidine (B8664642) derivative | General | Reported to have antihypertensive activity | researchgate.net |
Antitubercular Activity
There is no specific data available in the reviewed scientific literature regarding the antitubercular activity of this compound. Research on related heterocyclic compounds containing thione or thiazolidine (B150603) moieties has shown potential against Mycobacterium tuberculosis, but these findings cannot be directly attributed to this compound.
Neuroprotective Effects
Information regarding the neuroprotective effects of this compound is not present in the current scientific literature. Studies on analogous compounds, such as certain 5-oxo-L-proline derivatives, have been investigated for neuroprotective properties, but similar studies for the thioxo-analogue have not been found.
Investigation of Biochemical Pathways and Pharmacological Targets
There is no available research detailing the biochemical pathways or specific pharmacological targets of this compound. While the parent structure, L-proline, is a key component in various biological pathways, and its analogue 5-oxoproline is an intermediate in the γ-glutamyl cycle, the specific interactions and metabolic fate of this compound have not been elucidated in the reviewed literature.
Methyl 5 Thioxo L Prolinate in Peptidomimetic and Biomimetic Design
Incorporation into Peptide Analogues
The replacement of a standard peptide bond with a thioxoamide is a classic strategy for creating peptidomimetics with altered conformational, physicochemical, and biological characteristics. researchgate.net Methyl 5-thioxo-L-prolinate (Top-OCH3) and its parent acid, 5-thioxo-L-proline (Top-OH), serve as key building blocks for this purpose. researchgate.net The synthesis of these compounds, often starting from the naturally occurring 5-oxo-L-proline, allows for their subsequent incorporation into peptide chains. researchgate.net For instance, the pseudodipeptide Boc-L-Phe-Top-OCH3 has been synthesized, demonstrating the feasibility of integrating this thioxo-proline derivative into a peptide sequence. researchgate.net
The incorporation of proline analogs is a well-established method to explore the chemical space around the proline residue while preserving its distinct conformational constraints. nih.gov The use of thioxo-proline derivatives is particularly interesting because the thioxoamide linkage alters hydrogen bonding capabilities and conformational preferences. researchgate.net While the nitrogen in a standard proline peptide bond cannot act as a hydrogen bond donor, the thioxoamide group introduces different electronic properties that can influence molecular interactions. sigmaaldrich.comwikipedia.org This substitution can be achieved through solid-phase peptide synthesis, enabling the creation of diverse peptide analogues. researchgate.netacs.org
Researchers have successfully incorporated various proline analogs into recombinant proteins and synthetic peptides to engineer their properties. nih.govnih.gov For example, studies on the intestinal H+/peptide symporter PEPT1 utilized a dipeptide analog, Ala-ψ[CS-N]-Pro, where the peptide bond was replaced by the isosteric thioxo peptide bond. researchgate.net This demonstrates that thioamide-containing analogs can be recognized by biological systems, opening avenues for creating peptide-based probes and therapeutics. researchgate.net
Modulation of Peptide Secondary Structure and Physicochemical Properties
The substitution of an oxygen atom with a sulfur atom in the proline ring significantly impacts the physicochemical properties and secondary structure of peptides. The thioxoamide bond is a versatile tool that can alter hydrogen bonding, conformational preferences, and electronic properties. researchgate.net
Thioxylation has been shown to amend the structural, optical, and redox properties of di- and tripeptides. researchgate.net The extent of this influence depends on the position of the thioxo substitution. researchgate.net Density functional theory (DFT) studies have shown that N-terminal thioxo-substitution has a strong influence on geometrical parameters, while C-terminal substitution significantly affects absorbance properties, causing blue shifts in π–π* transitions. researchgate.net
The introduction of a thioxoamide linkage has been shown to be compatible with defined secondary structures. For example, a thioamide was successfully incorporated into a peptide known to form a β-hairpin, and spectroscopic analysis confirmed that the resulting thioxo peptide maintained a hairpin conformation similar to its all-oxo counterpart. researchgate.net This finding is crucial as it demonstrates that thioamides can act as "minimalist" spectroscopic labels without completely disrupting the peptide's fold. researchgate.net Proline itself is known as a classical breaker of α-helical and β-sheet structures, and its analogs are used to tune these effects. sigmaaldrich.com The substitution of proline with other residues, or its modification, can lead to better-ordered structures. nih.gov
| Property | Observation upon Thioxylation | Research Finding |
| Conformation | The thioxoamide linkage alters conformational preferences but is compatible with secondary structures like β-hairpins. researchgate.net | A thioxo peptide was shown to adopt a hairpin conformation similar to the oxo peptide, which persisted at elevated temperatures. researchgate.net |
| Electronic Structure | Geometrical parameters are highly influenced by N-terminus thioxo substitution. researchgate.net | N-terminal thioxo-substitution was found to increase indirect electron delocalization. researchgate.net |
| Optical Properties | Absorbance properties are influenced by C-terminus thioxo substitution, leading to blue shifts in π–π* transitions. researchgate.net | A blue shift in absorbance was observed compared to the unsubstituted peptide. researchgate.net |
| Hydrogen Bonding | The thioxoamide group has different H-bond donor-acceptor abilities compared to the oxo-amide group. researchgate.net | Subtle differences in hydrogen bonding abilities perturb the trans/cis isomer preference in peptoid-peptide hybrids. researchgate.net |
Design of Macrocyclic Peptidomimetics
Macrocyclization is a powerful strategy in peptidomimetic design to enhance potency, stability, and cell permeability. nih.gov Many biologically active molecules, including drugs, contain macrocyclic peptide and peptidomimetic structural units. cam.ac.uk The design of these molecules often involves replacing amide bonds with bioisosteric linkages, such as triazoles, to introduce rigidity and mimic specific amide bond configurations. cam.ac.uk
In the context of proline-containing peptides, macrocyclization can be used to lock the peptide into a bioactive conformation. For instance, in the development of inhibitors for the Polo-Box Domain (PBD) of Polo-Like Kinase 1 (Plk1), a macrocyclization strategy was employed. nih.gov Guided by the crystal structure of a peptide inhibitor bound to Plk1-PBD, a linker was introduced between two residues of the peptide sequence to create a macrocyclic structure. nih.gov This approach significantly improved binding affinity, with the macrocyclic derivative showing a 9.2-fold higher potency than its linear counterpart. nih.gov
While direct examples of this compound in macrocyclic design are not prevalent in the reviewed literature, the principles are directly applicable. The substitution of proline or other amino acids with functionalized analogs like 5-thioxo-L-proline derivatives can provide handles for cyclization. The unique chemical properties of the thioxoamide group could be exploited in novel cyclization chemistries. The development of efficient synthetic methods for creating diverse libraries of macrocyclic peptidomimetics is an active area of research, as these structures are considered a poorly explored but highly promising class of compounds in drug discovery. cam.ac.uk
Peptidomimetics as Signal Transducers and Electron Transfer Systems
Peptidomimetics, which are synthetic analogs of natural peptides, can be engineered to function as signal transducers and to facilitate electron transfer. researchgate.net The incorporation of non-natural amino acids and chemical modifications can bestow unique physical and chemical properties suitable for these applications. researchgate.net
The thioxoamide group, as found in this compound, is particularly relevant in this context due to its distinct electronic characteristics compared to a standard amide bond. researchgate.netresearchgate.net Thioxylated peptides have been studied for their ability to amend redox properties. researchgate.net Theoretical studies using density functional theory (DFT) have explored the charge migration dynamics of peptidomimetics, highlighting their potential to act as donor-bridge-acceptor systems where charge transfer can be triggered electrochemically. researchgate.net
Furthermore, thioamides have been utilized as spectroscopic probes in biochemical systems, including as Förster resonance energy transfer (FRET) acceptors and photoinduced electron transfer quenchers. researchgate.net The ability to participate in electron transfer processes makes thioxo-peptides interesting candidates for the design of molecular wires or switches. researchgate.netacs.org The interaction of these peptidomimetics with their environment, such as aqueous media, is critical for their function, as weak interactions at each functional unit can influence their behavior as signal transducers. researchgate.net The development of conformationally constrained peptidomimetics as inhibitors of signal transducers like Stat3 further underscores the importance of this class of molecules in modulating biological signaling pathways. nih.gov
Applications in Drug Development and Biological Probes
The modification of amino acids and their incorporation into peptides is a cornerstone of modern drug discovery, yielding peptidomimetics with improved stability, bioavailability, and target selectivity. cam.ac.ukresearchgate.net this compound and related thioxo-proline derivatives are valuable building blocks in this endeavor, offering a unique modification that can profoundly alter a peptide's properties. researchgate.netacs.org
The introduction of a thioxoamide can lead to analogs with enhanced biological activity or novel mechanisms of action. For example, replacing L-proline with other analogs in the synthesis of phosmidosine (B140239), an antitumor agent, significantly impacted its activity, demonstrating the critical role of the proline moiety. acs.org This highlights the potential of using thioxo-proline to create new derivatives of bioactive peptides for therapeutic use. acs.org The development of peptidomimetic inhibitors against targets like the signal transducer and activator of transcription 3 (Stat3) and Polo-Like Kinase 1 (Plk1) showcases the successful application of these design principles in creating potent and specific drug candidates. nih.govnih.gov
| Application Area | Example/Finding | Reference |
| Anticancer Agents | Modification of the proline residue in phosmidosine analogues was critical for their antitumor activity. acs.org | acs.org |
| Enzyme Inhibitors | Macrocyclic peptidomimetics were designed as potent inhibitors of Polo-Like Kinase 1 (Plk1). nih.gov | nih.gov |
| Signal Transduction Modulation | Conformationally constrained peptidomimetics were developed to inhibit the Stat3 signal transducer. nih.gov | nih.gov |
| Biological Probes | Thioamides can be used as spectroscopic probes (IR, CD) and FRET acceptors to study biochemical systems. researchgate.net | researchgate.net |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of thioxoamides and thiolactams, such as Methyl 5-thioxo-L-prolinate, has traditionally relied on thionating agents like Lawesson's reagent. numberanalytics.comenamine.net This reagent is effective for converting carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyls. numberanalytics.comchemicalbook.com The reaction typically involves heating the substrate with Lawesson's reagent in a solvent like toluene (B28343) or xylene. chemicalbook.com However, conventional methods often require excess reagent, high temperatures, and extended reaction times, which can be unsustainable. encyclopedia.pub
Future research is focused on developing greener and more efficient synthetic methodologies. This includes the exploration of L-proline and its derivatives as organocatalysts. L-proline has been successfully used to catalyze various multicomponent reactions under mild, metal-free conditions, often in environmentally benign solvents like water or ethanol (B145695). researchgate.netjapsonline.comscirp.orgnih.gov These approaches offer advantages such as high yields, short reaction times, and simple operational procedures. academie-sciences.fr For instance, L-proline nitrate (B79036) has been shown to be an efficient and recyclable catalyst for the synthesis of dihydropyrimidine (B8664642) derivatives, increasing the yield more than 2.5 times compared to non-catalyzed reactions. japsonline.com The development of nanocatalysts also presents a promising avenue for sustainable synthesis, offering high efficiency and recyclability. samipubco.com
Table 1: Comparison of Synthetic Approaches for Thioxo-Compounds
| Feature | Conventional Method (e.g., Lawesson's Reagent) | Emerging Green Methods (e.g., L-proline catalysis) |
| Catalyst | Stoichiometric thionating agent | Catalytic amounts of organocatalysts or nanocatalysts |
| Solvent | Often high-boiling organic solvents (e.g., toluene, xylene) | Water, ethanol, or solvent-free conditions |
| Temperature | High temperatures often required | Room temperature or mild heating |
| Reaction Time | Can be several hours (2-25 hours) encyclopedia.pub | Often shorter reaction times |
| Yields | Generally good to high enamine.netencyclopedia.pub | Often high to excellent japsonline.comacademie-sciences.fr |
| Sustainability | Use of hazardous reagents and solvents | Environmentally friendly, often recyclable catalysts japsonline.com |
Advanced Mechanistic Studies using Cutting-edge Analytical Techniques
A deeper understanding of the reaction mechanisms and structural properties of this compound is crucial for its future development. Advanced analytical techniques are pivotal in these investigations. Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis are fundamental for structural confirmation and for studying the electronic properties of the molecule. researchgate.netresearchgate.netidhayacollegekumbakonam.edu.in
For instance, rotational spectroscopy of jet-cooled, laser-ablated thioproline has been used to identify different conformers in the gas phase, providing insights into the ring's conformational landscape. mdpi.com In solution, 1H-NMR and 13C-NMR can be used to study the conformational dynamics of the thiazolidine (B150603) ring. mdpi.com Mass spectrometry, particularly tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC), is a powerful tool for the sensitive and selective quantification of thioprolines in complex matrices. acs.org Derivatization techniques can be employed to enhance chromatographic behavior and analytical sensitivity. acs.org
Future studies will likely involve more sophisticated techniques like single-crystal X-ray diffraction to determine precise three-dimensional structures. semanticscholar.org Computational methods, such as Density Functional Theory (DFT), can complement experimental data by providing insights into molecular structure, vibrational frequencies, and electronic transitions. researchgate.netresearchgate.net These combined experimental and computational approaches will allow for a comprehensive characterization of this compound and its derivatives.
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of proline and related heterocyclic compounds are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govpreprints.org The thioxo functional group, in particular, is a key feature in many biologically active molecules. For example, 1,2,4-triazole-3-thiones and their derivatives exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. preprints.org
While the specific biological targets of this compound are not yet fully elucidated, related compounds have shown promise. For example, some 5-oxopyrrolidine derivatives have demonstrated anticancer activity against human lung adenocarcinoma cells. Thioproline itself has been studied as a potential antioxidant and has been investigated for its interaction with enzymes like monomeric sarcosine (B1681465) oxidase. researchgate.netumin.jp
Future research should focus on screening this compound and its analogues against a broad panel of biological targets. This could include enzymes, receptors, and DNA. preprints.org Structure-activity relationship (SAR) studies will be crucial to identify the structural features responsible for any observed activity and to guide the design of more potent and selective compounds. bohrium.com The investigation of its potential as a component of peptidomimetics could also open up new therapeutic avenues.
Integration of In Silico and Experimental Approaches for Rational Drug Design
The integration of computational (in silico) and experimental methods is a powerful strategy in modern drug discovery, accelerating the design of new therapeutic agents. openmedicinalchemistryjournal.commdpi.comresearchgate.net This approach is highly applicable to the development of drugs based on the this compound scaffold.
In silico techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding of ligands to biological targets and to identify promising drug candidates from large virtual libraries. openmedicinalchemistryjournal.comnih.govnih.gov These computational tools can help prioritize compounds for synthesis and biological testing, thereby saving time and resources. researchgate.net For example, virtual screening has been used to identify novel acetylcholinesterase inhibitors with a 5H-thiazolo[3,2-a]pyrimidine scaffold. researchgate.net
The general workflow for such an integrated approach involves:
Target Identification and Validation: Identifying a relevant biological target.
In Silico Screening: Using molecular docking and other virtual screening methods to identify potential ligands for the target. nih.gov
Synthesis: Synthesizing the most promising candidates identified through in silico screening.
In Vitro and In Vivo Testing: Experimentally evaluating the biological activity of the synthesized compounds.
Lead Optimization: Using the experimental data to refine the computational models and design new, improved compounds. nih.gov
This iterative cycle of computational design and experimental validation is a cornerstone of rational drug design. openmedicinalchemistryjournal.com
Design of Next-Generation Peptidomimetics and Bioconjugates
Amino acids and their derivatives are fundamental building blocks for peptidomimetics and bioconjugates. nih.gov this compound, as a modified proline analogue, is an attractive candidate for incorporation into peptide structures to create novel peptidomimetics. The thioxo group can introduce unique structural and electronic properties, potentially enhancing metabolic stability, receptor affinity, and bioavailability compared to natural peptides.
The synthesis of peptide chains incorporating this moiety can be achieved through standard peptide coupling techniques. The resulting peptidomimetics could be designed to target a variety of biological processes. For example, they could act as enzyme inhibitors or receptor agonists/antagonists.
Furthermore, the thioxo group can serve as a handle for bioconjugation. It can be selectively modified to attach other molecules, such as fluorescent dyes, cytotoxic agents, or targeting ligands. This allows for the creation of sophisticated bioconjugates for applications in diagnostics, drug delivery, and bioimaging. The development of tripeptide derivatives of isoferulic acid, for instance, has led to potent NOD2 agonists. nih.gov
Expansion into Materials Science and Optoelectronic Applications
The unique structural and electronic properties of heterocyclic compounds containing thioxo groups suggest potential applications beyond the biomedical field, particularly in materials science and optoelectronics. researchgate.net Organic molecules with extended π-systems and specific functional groups can exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and sensors.
Recent studies on related heterocyclic systems have shown promising results. For example, certain dipyrimido[1,2-a:4′,5′-d]pyrimidine derivatives have been investigated for their optoelectronic properties, showing absorption in the near-UV and visible regions and exhibiting fluorescence. researchgate.netresearchgate.net These compounds have also been explored as photocatalysts for the degradation of dyes. researchgate.net
Future research could explore the synthesis of polymers and oligomers incorporating the this compound unit. The photophysical properties of these new materials, including their absorption and emission spectra, quantum yields, and charge transport characteristics, would need to be thoroughly investigated. The goal would be to develop novel organic materials with tailored properties for specific applications in electronics and photonics. idhayacollegekumbakonam.edu.in
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for Methyl 5-thioxo-L-prolinate, and how can purity be validated?
- Methodological Answer : this compound is typically synthesized via esterification of 5-thioxo-L-proline using methanol under acidic catalysis. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH to avoid racemization . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and characterized via H/C NMR for structural confirmation. Mass spectrometry (ESI-MS) is recommended to verify molecular weight (CHNOS, MW: 175.2 g/mol). For reproducibility, document solvent ratios, temperature, and catalyst concentration in detail .
Q. How does the thioxo group influence the compound’s solubility and stability compared to its oxo analogue?
- Methodological Answer : The thioxo group increases hydrophobicity relative to the oxo derivative, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Stability assays under varying pH (4–9) and temperature (4–37°C) should be conducted, with degradation monitored via UV-Vis spectroscopy (λ = 260–280 nm). Compare results to Methyl 5-oxo-L-prolinate to isolate sulfur’s impact on chemical behavior .
Advanced Research Questions
Q. What experimental designs can elucidate the mechanistic role of this compound in enzyme inhibition?
- Methodological Answer : Use a PICOT framework:
- P opulation: Target enzymes (e.g., proline dehydrogenases).
- I ntervention: Titration of this compound.
- C omparison: Oxo analogue and native substrate (L-proline).
- O utcome: IC values and binding kinetics (SPR or ITC).
- T ime: Pre-steady-state vs. steady-state inhibition.
Pair kinetic assays with X-ray crystallography to resolve structural interactions at active sites .
Q. How can contradictory data on the compound’s bioactivity be systematically analyzed?
- Methodological Answer : Apply a systematic review protocol:
- Step 1 : Aggregate data from in vitro (e.g., cytotoxicity assays) and in silico studies (docking scores).
- Step 2 : Stratify by variables: cell type (e.g., HeLa vs. HEK293), concentration ranges (μM vs. mM), and assay conditions (serum-free vs. serum-containing media).
- Step 3 : Use meta-regression to identify confounding factors (e.g., solvent DMSO >1% causing false positives) .
Q. What computational strategies predict the compound’s reactivity in sulfur-mediated redox pathways?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model sulfur’s electrophilicity in thioxo derivatives. Compare HOMO-LUMO gaps with oxo analogues to predict nucleophilic attack susceptibility. Validate with cyclic voltammetry to measure redox potentials in buffered solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
